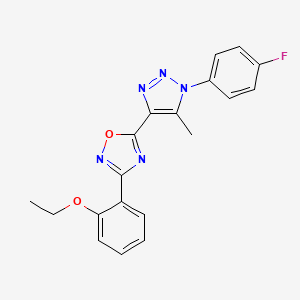
3-(2-ethoxyphenyl)-5-(1-(4-fluorophenyl)-5-methyl-1H-1,2,3-triazol-4-yl)-1,2,4-oxadiazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
The compound "3-(2-ethoxyphenyl)-5-(1-(4-fluorophenyl)-5-methyl-1H-1,2,3-triazol-4-yl)-1,2,4-oxadiazole" is a multifaceted molecule that incorporates several structural motifs known for their pharmacological significance. The 1,2,4-oxadiazole and 1,3,4-oxadiazole cores are prevalent in various derivatives that exhibit a wide range of biological activities, including antimicrobial, anti-inflammatory, and analgesic properties . The presence of a fluorophenyl group is also noteworthy, as it can enhance the biological activity and molecular properties of the compound .
Synthesis Analysis
The synthesis of 1,3,4-oxadiazole derivatives often involves multistep reactions, starting from key precursors such as nitrobenzoic acid and methyl salicylate. The process may include the reduction of nitro groups to amides, which can be improved through catalytic hydrogenation over a palladium on carbon (Pd/C) catalyst, yielding high product percentages . Although the exact synthesis route for the compound is not detailed in the provided papers, similar synthetic strategies and optimizations could be applied.
Molecular Structure Analysis
The molecular structure of oxadiazole derivatives is characterized using various spectroscopic methods, including NMR, IR, and mass spectrometry. Single crystal X-ray diffraction studies can confirm the crystal structure, providing insights into the lattice parameters and the overall geometry of the molecule . These techniques are essential for confirming the identity and purity of the synthesized compounds.
Chemical Reactions Analysis
Oxadiazole derivatives can participate in various chemical reactions, which are crucial for their biological activity. For instance, the presence of electron-withdrawing groups such as fluorine can enhance the electron affinity of the aromatic oxadiazole, affecting its reactivity . The chemical behavior of these compounds under different conditions, such as changes in pH or the presence of metal cations, can also be significant for their application as probes or in medicinal chemistry .
Physical and Chemical Properties Analysis
The physical and chemical properties of oxadiazole derivatives, including their solubility, stability, and electronic properties, are influenced by their molecular structure. The introduction of specific functional groups can modulate these properties, enhancing the molecule's suitability for pharmaceutical applications. For example, the electron affinity and the energy levels of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) can be tailored by the introduction of specific substituents . Additionally, the compound's fluorescence properties can be affected by its acidity and the presence of functional groups capable of hydrogen bonding .
Scientific Research Applications
- The compound 3-(2-ethoxyphenyl)-5-(1-(4-fluorophenyl)-5-methyl-1H-1,2,3-triazol-4-yl)-1,2,4-oxadiazole is synthesized through various chemical reactions, including the reaction of 1-aryl-5-methyl-1H-1,2,3-triazole-4-carbonyl chlorides with corresponding 5-substituted 1H-tetrazoles and N′-hydroxybenzimidamides, leading to the formation of different 1,2,4-oxadiazoles derivatives (Obushak et al., 2008).
Crystallographic Studies :2. The crystal structure of derivatives of this compound, specifically 3,6-bis[1-(4-ethoxyphenyl)-5-methyl-1,2,3-triazol-4-yl]-s-triazolo[3,4-b]-1,3,4-thiadiazole, has been determined through X-ray crystallography, revealing intricate structural details (Dong & Wang, 2005).
Biochemical Interactions and Applications
Antimicrobial Properties :3. Certain derivatives of 1,2,4-oxadiazole, like those incorporating the 1H-1,2,3-triazole moiety, have demonstrated antimicrobial activities, indicating potential applications in fighting bacterial and fungal infections (Bektaş et al., 2007).
Antifungal and Apoptotic Effects :4. Some derivatives, specifically triazole-oxadiazole compounds, have shown potent antifungal and apoptotic effects against various Candida species, highlighting their potential in antifungal therapies (Çavușoğlu, Yurttaş, & Cantürk, 2018).
Catalytic Applications :5. Derivatives of this compound have been utilized as ligands in the preparation of palladium(II) complexes, which act as high-turnover-number catalysts for C-C cross-coupling reactions, demonstrating the compound's utility in chemical synthesis and industrial applications (Bumagin et al., 2018).
properties
IUPAC Name |
3-(2-ethoxyphenyl)-5-[1-(4-fluorophenyl)-5-methyltriazol-4-yl]-1,2,4-oxadiazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16FN5O2/c1-3-26-16-7-5-4-6-15(16)18-21-19(27-23-18)17-12(2)25(24-22-17)14-10-8-13(20)9-11-14/h4-11H,3H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YTVQMNXGGSSLHI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1C2=NOC(=N2)C3=C(N(N=N3)C4=CC=C(C=C4)F)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16FN5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(2-ethoxyphenyl)-5-(1-(4-fluorophenyl)-5-methyl-1H-1,2,3-triazol-4-yl)-1,2,4-oxadiazole | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-(4,7-dimethylbenzo[d]thiazol-2-yl)-3-((4-fluorophenyl)sulfonyl)propanamide](/img/structure/B2501493.png)
![N-((3-(thiophen-3-yl)pyrazin-2-yl)methyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide](/img/structure/B2501495.png)
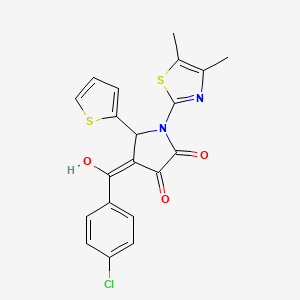
![N-{[1-(2H-1,3-benzodioxol-5-yl)cyclohexyl]methyl}-2-fluoropyridine-4-carboxamide](/img/structure/B2501498.png)
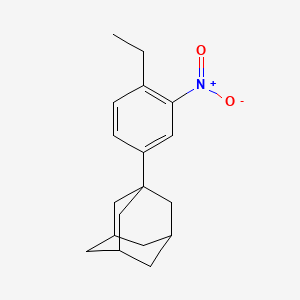
![Rac-(1S,6R)-3,9-diazabicyclo[4.2.1]nonan-4-one dihydrochloride](/img/no-structure.png)

![2-[4-(6-Chloro-4-phenylquinolin-2-yl)phenoxy]acetohydrazide](/img/structure/B2501505.png)
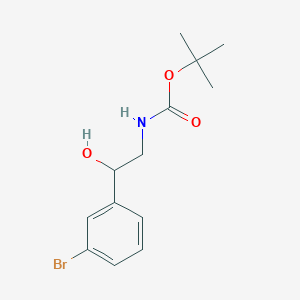
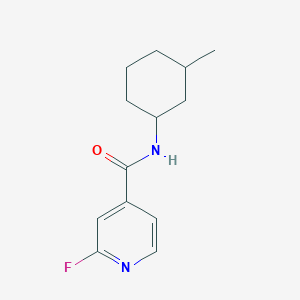
![N-(2-fluorophenyl)-2-((7-methyl-4-oxo-8-phenyl-3,4-dihydropyrazolo[1,5-a][1,3,5]triazin-2-yl)thio)acetamide](/img/structure/B2501512.png)
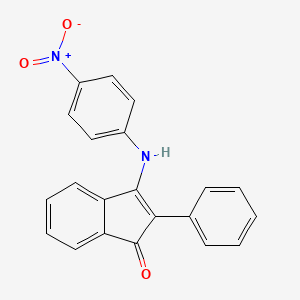
![2-[[2-[2-(furan-2-ylmethylamino)-2-oxoethyl]-3-oxo-2H-imidazo[1,2-c]quinazolin-5-yl]sulfanyl]-N-[(4-methylphenyl)methyl]butanamide](/img/structure/B2501515.png)